3-methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
3-methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a 2-methyl group and a 1H-pyrazol-1-yl moiety at the 6-position. The benzenesulfonamide group is linked via an amino-phenyl bridge to the pyrimidine ring, with a methoxy substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-methoxy-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-15-23-20(14-21(24-15)27-12-4-11-22-27)25-16-7-9-17(10-8-16)26-31(28,29)19-6-3-5-18(13-19)30-2/h3-14,26H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHOUSMAVUVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds have been found to affect various cellular components negatively due to an increase in oxidative stress. This stress forms unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury.
Pharmacokinetics
Similar compounds have shown various pharmacological activities, suggesting they have properties that allow them to be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
Similar compounds have been found to affect acetylcholinesterase (ache) activity, a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to pyrazoline derivatives, it may interact with various enzymes and proteins. Pyrazolines are known for their diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrazoline derivatives have been shown to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Biological Activity
3-Methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| 3e | Moderate | Moderate | Moderate |
| 3h | Moderate | Low | Low |
| 3l | High | High | Moderate |
From the data, it is evident that increasing hydrophobic character enhances activity against these pathogens, indicating that structural modifications can significantly influence efficacy .
Anticancer Activity
The anticancer properties of compounds with pyrazole structures are well-documented. Studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines, including those from lung, breast, and colorectal cancers.
Case Study: Anticancer Evaluation
In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications at the pyrimidine ring could enhance anticancer activity through improved interaction with target proteins involved in cell proliferation .
The proposed mechanism of action for the biological activity of this compound involves inhibition of key enzymes associated with bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide group is thought to play a crucial role in binding to these enzymes, thereby disrupting their function.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption characteristics for compounds similar to this compound. These compounds have been shown to comply with Lipinski's Rule of Five, suggesting good bioavailability and permeability across biological membranes .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| LogP | 1.0539 |
| Solubility | High |
| Bioavailability | >70% |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications:
-
Anticancer Activity :
- Studies have shown that derivatives of benzenesulfonamide can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including lung and breast cancers .
- The specific mechanism often involves inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cancer progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Synthesis and Characterization
The synthesis of 3-methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step synthetic routes:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Pyrimidine Synthesis : The introduction of the pyrimidine moiety may involve reactions with substituted ureas or guanidines.
- Sulfonamide Formation : This step generally involves the reaction of an amine with sulfonyl chlorides.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several sulfonamide-pyrimidine/pyridazine derivatives documented in the provided evidence. Key comparisons include:
Substituent Analysis
- Pyrimidine vs. Pyridazine Cores: The target compound’s pyrimidine core (C₄H₃N₂) contrasts with pyridazine-based analogs like 4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide ().
- Pyrazole vs. Imidazole Substitutions: The 1H-pyrazol-1-yl group in the target compound differs from the imidazole substituent in N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide (). Imidazole’s additional nitrogen may enhance hydrogen-bonding interactions but reduce lipophilicity compared to pyrazole .
- Methoxy vs. Halogenated analogs (e.g., ’s fluoro-chromenone derivatives) often exhibit enhanced metabolic stability but may increase toxicity risks .
Physicochemical Properties
While the target compound’s exact data (e.g., melting point, solubility) are unavailable, comparisons with analogs highlight trends:
- Molecular Weight :
The target compound’s inferred molecular weight (~468.5 g/mol) is lower than Example 53 (589.1 g/mol, ) but higher than ’s pyridazine analog (464.5 g/mol) . - Melting Points: Pyrimidine derivatives with bulky substituents (e.g., ’s chromenone-fluoro compound, MP 175–178°C) typically exhibit higher melting points due to crystalline packing .
Data Tables
*Inferred from structural analysis.
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Pyrimidine-based sulfonamides (e.g., ) often target ATP-binding pockets in kinases due to their planar heterocyclic cores. The target compound’s pyrimidine-pyrazole scaffold may mimic purine interactions .
- Methoxy groups (as in the target compound) balance solubility and membrane permeability, whereas halogenated analogs () prioritize target affinity and stability .
Pharmacokinetic Considerations :
Notes
- The target compound’s exact pharmacological data (e.g., IC₅₀, bioavailability) are unavailable in the provided evidence. Comparisons are based on structural analogs.
- Substituent effects (e.g., methoxy vs. trifluoromethoxy) should be validated experimentally for target-specific optimization.
- and include additional sulfonamide derivatives with nitro or difluoromethyl groups, which were excluded due to divergent core structures .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including:
- Coupling reactions between pyrimidine intermediates and sulfonamide precursors under controlled temperatures (60–80°C) to avoid decomposition .
- Solvent selection (e.g., dimethyl sulfoxide or ethanol) to enhance solubility and reaction efficiency, with catalysts like sodium hydride or potassium carbonate to drive key bond formations .
- Purification via column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity, particularly for distinguishing pyrazole and pyrimidine protons .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
- Thin-Layer Chromatography (TLC) for real-time monitoring of reaction progress .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict transition states and intermediates, reducing trial-and-error experimentation .
- Simulate solvent effects and catalyst interactions to prioritize optimal conditions (e.g., ethanol vs. DMSO for yield improvement) .
- Validate experimental data through computational feedback loops, enhancing reproducibility .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assay validation : Cross-testing in enzyme inhibition (e.g., kinase assays) and cell-based models (e.g., antiproliferative screens) to confirm target specificity .
- Structural-activity relationship (SAR) studies : Modifying the methoxy or pyrazole groups to isolate contributions to observed bioactivity discrepancies .
- Metabolite profiling : Identifying degradation products or reactive intermediates that may interfere with assay results .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing group strategies : Introducing temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer electrophilic substitutions toward desired positions .
- Catalyst tuning : Using palladium or copper catalysts with tailored ligands to enhance C-H activation at specific pyrazole sites .
- Solvent polarity modulation : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attacks on electron-deficient pyrimidine rings .
Q. What methodologies improve yield in large-scale synthesis?
- Flow chemistry systems : Continuous processing minimizes intermediate isolation steps and improves heat management for exothermic reactions .
- Green chemistry approaches : Substituting toxic oxidants (e.g., Cr(VI)) with sodium hypochlorite or O₂ for eco-friendly cyclization steps .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS analysis to identify degradation pathways .
- Plasma stability assays : Incubate with human or animal plasma to assess metabolic susceptibility, using T½ (half-life) as a key metric .
Q. What statistical methods are recommended for optimizing synthetic parameters?
- Factorial design of experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
